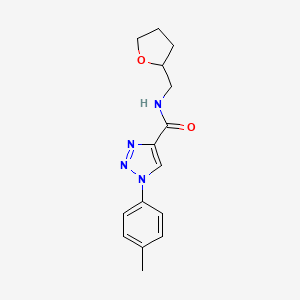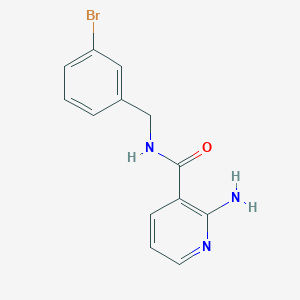
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazole class of compounds and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects
Compound 1 has been found to possess a wide range of biochemical and physiological effects. It has been shown to have potent antimicrobial activity against a variety of bacterial and fungal strains. It has also been found to have antitumor activity against a range of cancer cell lines. In addition, it has been shown to have anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 in lab experiments is its high potency and selectivity. It has been found to have potent biological activity at low concentrations, making it a useful tool for studying biological processes. However, one of the main limitations of using N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1. One potential area of research is the development of more efficient and scalable synthetic methods for producing the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. Another area of research is the investigation of the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 and to identify potential therapeutic targets for the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. This reaction leads to the formation of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 1 as a yellow crystalline solid with a high yield. The purity of the N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can be further improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-20-14-8-2-11(3-9-14)15-10-21-16(19-15)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVBZPVJMGBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![2-(2-chloro-6-fluorophenyl)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549234.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)



![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)

![3-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B7549274.png)



![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)
